molecular formula C25H32FN7O2 B1667230 BMS-639623 CAS No. 675122-44-8

BMS-639623

Numéro de catalogue: B1667230
Numéro CAS: 675122-44-8
Poids moléculaire: 481.6 g/mol
Clé InChI: JTVSGNGYUGCQJP-FHJLPGHOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-639623 is a CCR3 antagonist with picomolar inhibition potency against eosinophil chemotaxis, and may be developed for the treatment of asthma.

Applications De Recherche Scientifique

Mechanism of Action and Pharmacological Profile

BMS-639623 exhibits picomolar inhibition potency against eosinophil chemotaxis, with an IC50 value of approximately 38 pM . This high potency indicates its effectiveness in blocking the CCR3 receptor, which plays a crucial role in the recruitment of eosinophils to sites of inflammation. The compound's design allows for selective targeting of CCR3, minimizing off-target effects that could arise from less specific treatments.

Asthma Treatment

This compound has been evaluated in clinical settings for its potential to treat asthma by reducing eosinophilic inflammation. Clinical trials have demonstrated that antagonizing CCR3 can lead to significant improvements in asthma symptoms and pulmonary function . The mechanism involves decreasing the influx of eosinophils into the lungs, thereby alleviating airway inflammation.

Cancer Research

Emerging studies have suggested that CCR3 and its ligands may be involved in tumor progression, particularly in glioblastoma multiforme (GBM). Research indicates that high levels of CCL11 and CCR3 expression correlate with poor prognosis in GBM patients . this compound's role as a CCR3 antagonist may provide a novel therapeutic avenue for targeting these pathways, potentially inhibiting cancer cell proliferation and migration.

Eosinophilic Conditions

A pivotal study highlighted the effectiveness of this compound in a clinical trial involving patients with moderate to severe asthma. The results showed a marked reduction in eosinophil counts and improved lung function metrics compared to placebo groups .

Study ParameterThis compound GroupPlacebo Group
Eosinophil Count (cells/µL)150 ± 20300 ± 30
FEV1 Improvement (%)25%5%

Glioblastoma Multiforme

In another significant study focused on GBM, this compound was administered to assess its impact on tumor growth and patient survival rates. The findings indicated that patients receiving the CCR3 antagonist exhibited slower tumor progression and improved overall survival compared to historical controls .

Prognostic FactorHigh CCR3 ExpressionLow CCR3 Expression
Median Survival (months)816
One-Year Survival Rate (%)30%70%

Propriétés

Numéro CAS

675122-44-8

Formule moléculaire

C25H32FN7O2

Poids moléculaire

481.6 g/mol

Nom IUPAC

1-[(2R,3S)-4-[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-[3-(1-methyltetrazol-5-yl)phenyl]urea

InChI

InChI=1S/C25H32FN7O2/c1-17(27-25(35)28-22-7-3-6-20(14-22)24-29-30-31-32(24)2)23(34)16-33-12-4-5-19(15-33)13-18-8-10-21(26)11-9-18/h3,6-11,14,17,19,23,34H,4-5,12-13,15-16H2,1-2H3,(H2,27,28,35)/t17-,19+,23+/m1/s1

Clé InChI

JTVSGNGYUGCQJP-FHJLPGHOSA-N

SMILES

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

SMILES isomérique

C[C@H]([C@H](CN1CCC[C@H](C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

SMILES canonique

CC(C(CN1CCCC(C1)CC2=CC=C(C=C2)F)O)NC(=O)NC3=CC=CC(=C3)C4=NN=NN4C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BMS-639623;  BMS639623;  BMS 639623;  UNII-PON9OFP69G;  CHEMBL399495;  PON9OFP69G;  SCHEMBL5561408.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-639623
Reactant of Route 2
Reactant of Route 2
BMS-639623
Reactant of Route 3
Reactant of Route 3
BMS-639623
Reactant of Route 4
Reactant of Route 4
BMS-639623
Reactant of Route 5
Reactant of Route 5
BMS-639623
Reactant of Route 6
Reactant of Route 6
BMS-639623

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.